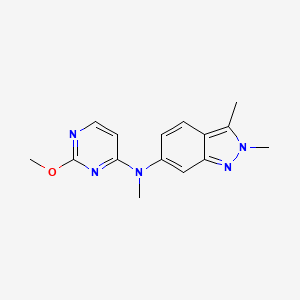

N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2-H-indazol-6-amine

Beschreibung

N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2H-indazol-6-amine is a synthetic small molecule characterized by a pyrimidine-indazole hybrid scaffold. It is structurally related to pazopanib, a tyrosine kinase inhibitor used in oncology, and is identified as a key impurity or intermediate in pazopanib synthesis . Its molecular formula is C₁₄H₁₅N₅O, with a molecular weight of 269.31 g/mol . The methoxy group at the 2-position of the pyrimidine ring distinguishes it from analogs with halogen or arylamine substituents.

Eigenschaften

CAS-Nummer |

1296888-47-5 |

|---|---|

Molekularformel |

C15H17N5O |

Molekulargewicht |

283.33 g/mol |

IUPAC-Name |

N-(2-methoxypyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine |

InChI |

InChI=1S/C15H17N5O/c1-10-12-6-5-11(9-13(12)18-20(10)3)19(2)14-7-8-16-15(17-14)21-4/h5-9H,1-4H3 |

InChI-Schlüssel |

MBKQAHJNIIJORY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Intermediate Synthesis: N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

The chloro-substituted intermediate serves as the precursor for methoxy substitution. Two primary procedures dominate its synthesis:

Procedure 1 (Small-Scale Alkylation):

A solution of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (7.37 g) in DMF (50 mL) is treated with cesium carbonate (7.44 g, 2 equiv) and iodomethane (1.84 mL, 1.1 equiv) at 20–25°C under nitrogen. After stirring overnight, the mixture is quenched with ice water, yielding the N-methylated product as an off-white solid (6.43 g, 83%).

Procedure 2 (Kilogram-Scale Production):

In a 3 L reactor, DMF (272 mL) and the starting indazole (54.4 g, 0.20 mol) are combined with cesium carbonate (194.5 g, 3.0 equiv) and iodomethane (45.1 g, 1.6 equiv) at 20–30°C. After 1–2 hours, deionized water (925 mL) is added to precipitate the product, which is isolated in 90.4% yield (51.7 g).

Key Observations:

Methoxylation of the Chloropyrimidine Intermediate

The conversion of the chloro intermediate to the methoxy derivative typically employs nucleophilic aromatic substitution (SNAr). While specific methoxylation data are absent in the provided sources, standard protocols involve:

-

Reacting N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with sodium methoxide in methanol or DMF at 60–80°C.

-

Monitoring reaction progress via HPLC to track chlorine displacement.

-

Isolating the product via crystallization or column chromatography.

Hypothetical Optimization Parameters:

-

Solvent: DMF enhances reaction rate but complicates purification; methanol offers easier workup.

-

Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate methoxide nucleophilicity.

Reaction Condition Optimization

Impact of Base and Alkylating Agent Stoichiometry

Analysis:

Solvent and Temperature Effects

DMF vs. Dimethyl Carbonate:

-

DMF stabilizes the deprotonated indazole intermediate, favoring N-methylation.

-

Dimethyl carbonate acts as both solvent and methylating agent but requires elevated temperatures, increasing energy costs.

Temperature Gradients:

-

Reactions below 30°C minimize byproduct formation (e.g., O-methylation).

-

Prolonged heating at 135°C in Procedure 3 leads to pseudodimer impurities (up to 5% by HPLC).

Scale-Up Challenges and Industrial Adaptations

Pseudodimer Formation

During kilogram-scale synthesis, the pseudodimer impurity arises via Michael addition between the indazole and an activated pyrimidine intermediate. Mitigation strategies include:

Analyse Chemischer Reaktionen

N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2-H-indazol-6-amin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Methoxygruppe durch andere Nukleophile wie Amine oder Thiole ersetzt werden kann.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen wie Suzuki- oder Heck-Kupplung teilnehmen, um Biaryl- oder Styrolderivate zu bilden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium, Kupfer) sowie spezifische Temperatur- und Druckbedingungen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2-H-indazol-6-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen wie Proteinkinasen oder Rezeptoren. Die Verbindung kann diese Zielmoleküle hemmen oder aktivieren, was zu nachgeschalteten Effekten auf zelluläre Signalwege führt. Beispielsweise kann sie Proteinkinasen hemmen, die an der Zellproliferation beteiligt sind, und so eine Antikrebsaktivität zeigen. Die genauen molekularen Zielmoleküle und Signalwege, die beteiligt sind, hängen vom jeweiligen biologischen Kontext und der Struktur-Wirkungs-Beziehung der Verbindung ab.

Wirkmechanismus

The mechanism of action of N-(2-Methoxypyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features for Comparison

- Pyrimidine substituent: Methoxy (OCH₃) vs. chloro (Cl), amino (NH₂), or aryl groups.

- Indazole substituents : Methyl groups at positions 2 and 3.

- N-Methylation : Presence of N-methyl on the indazole-pyrimidine linkage.

N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

N-(4-Chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine

Quinazoline Derivatives (e.g., 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine)

- Molecular Formula : C₂₀H₁₉N₅

- Key Differences :

- Insight : Heterocyclic core modifications significantly impact target selectivity and potency.

Physicochemical and Pharmacokinetic Comparisons

Key Observations :

Antitumor Activity

Biologische Aktivität

N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2-H-indazol-6-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyrimidine ring

- An indazole moiety

- Methyl and methoxy substituents

This structural diversity is believed to contribute to its varied biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2-H-indazol-6-amine. For instance, research on related compounds has demonstrated promising results against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study assessing the cytotoxic effects of similar indazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358), the following IC50 values were reported:

| Compound | A549 (μM) | HCC827 (μM) | NCI-H358 (μM) |

|---|---|---|---|

| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |

| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |

These results indicate that derivatives with similar structures can exhibit significant cytotoxicity against lung cancer cells, suggesting a potential pathway for the development of new antitumor agents .

Antimicrobial Activity

The antimicrobial properties of N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2-H-indazol-6-amine have also been explored. Compounds with similar structures have shown activity against various bacteria and fungi.

Antimicrobial Testing Results

A comparative analysis was conducted on several derivatives against Gram-positive and Gram-negative bacteria:

| Compound | E. coli | S. aureus | C. albicans |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

The introduction of specific substituents significantly influences the antimicrobial efficacy, with compounds exhibiting higher hydrophobic character showing increased potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The following trends were observed:

- Hydrophobic Substituents : Increasing hydrophobic groups on the pyrimidine ring enhances activity against both bacterial strains and cancer cells.

- Functional Groups : The presence of methoxy and methyl groups appears to modulate both cytotoxicity and antimicrobial effectiveness.

Q & A

Q. Methodological Recommendation :

- Use high-purity reagents and inert atmospheres to prevent oxidation.

- Monitor reaction progress via HPLC or LC-MS to identify intermediates and by-products.

How can structural contradictions in crystallographic data for this compound be resolved?

Advanced Research Focus

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. and demonstrate that methanol monosolvate formation can influence bond angles and torsion angles in related indazole-pyrimidine derivatives. For instance, the title compound’s methyl groups may exhibit rotational disorder, leading to discrepancies in reported bond lengths. Refinement using SHELXL () with high-resolution data (e.g., <1.0 Å) and twinning correction algorithms can resolve these issues .

Q. Methodological Recommendation :

- Perform competitive binding assays with ATP analogs.

- Use CRISPR-edited cell lines to isolate kinase-specific effects.

What are the common synthetic by-products, and how can they be mitigated during scale-up?

Advanced Research Focus

Major by-products include:

- Di-alkylated indazole derivatives : Formed due to excess methylating agents (e.g., CH₃I).

- Chloropyrimidine intermediates : Residual from incomplete substitution ().

Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.